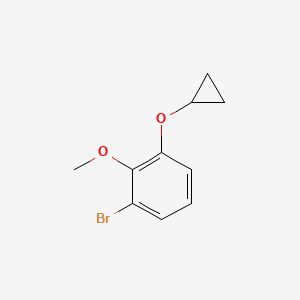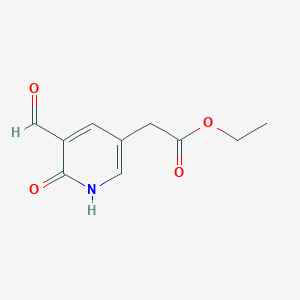
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a methanamine group at the 2-position
Vorbereitungsmethoden
The synthesis of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Trifluoromethylation: Addition of the trifluoromethyl group at the 3-position of the pyridine ring.
Amination: Introduction of the methanamine group at the 2-position of the pyridine ring.
These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The cyclopropoxy group contributes to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: can be compared with similar compounds such as:
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: This compound has a chloro group instead of a cyclopropoxy group, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in certain applications.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-7(16-6-1-2-6)5-15-9(8)4-14/h3,5-6H,1-2,4,14H2 |
InChI-Schlüssel |
XJHYUMOQGGYLQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(N=C2)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)




